3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran
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Overview
Description
3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzofuran core substituted with a 2-methoxyphenyl group and a 4-methylphenyl group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation followed by cyclization. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzofuran ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of partially or fully reduced benzofuran derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence its binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-1-benzofuran
- 3-(2-Hydroxyphenyl)-2-(4-methylphenyl)-1-benzofuran
- 3-(2-Methoxyphenyl)-1-benzofuran
Uniqueness
3-(2-Methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
CAS No. |
62378-41-0 |
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Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-(4-methylphenyl)-1-benzofuran |
InChI |
InChI=1S/C22H18O2/c1-15-11-13-16(14-12-15)22-21(17-7-3-5-9-19(17)23-2)18-8-4-6-10-20(18)24-22/h3-14H,1-2H3 |
InChI Key |
WMYQJHWSTMQTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C4=CC=CC=C4OC |
Origin of Product |
United States |
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